molecular formula C4H8O2 B2723845 Cyclobutane-1,3-diol CAS No. 63518-47-8

Cyclobutane-1,3-diol

Cat. No.: B2723845
CAS No.: 63518-47-8
M. Wt: 88.106
InChI Key: STENYDAIMALDKF-UHFFFAOYSA-N
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Description

Cyclobutane-1,3-diol is an organic compound with the molecular formula C₄H₈O₂ It is a cycloalkane derivative, specifically a cyclobutane ring with two hydroxyl groups attached at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutane-1,3-diol can be synthesized through several methods. One common approach involves the intramolecular cyclization of a suitable precursor. For example, the treatment of an epoxide with a strong base like lithium diisopropylamide (LDA) can initiate cyclization, followed by silylation to yield cyclobutane derivatives . Another method includes the [2+2] cycloaddition of terminal alkenes with allenoates under visible light irradiation in the presence of a ruthenium (II) photocatalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions or other catalytic processes that ensure high yield and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: Cyclobutane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form cyclobutane derivatives with different functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.

Major Products:

    Oxidation: Cyclobutanone derivatives.

    Reduction: Cyclobutane with different alkyl or aryl groups.

    Substitution: Cyclobutane derivatives with halides or other substituents.

Scientific Research Applications

Cyclobutane-1,3-diol has several applications in scientific research:

Comparison with Similar Compounds

Cyclobutane-1,3-diol can be compared with other cycloalkane derivatives such as:

    Cyclobutane-1,2-diol: Similar structure but with hydroxyl groups at the 1 and 2 positions.

    Cyclopentane-1,3-diol: A five-membered ring with hydroxyl groups at the 1 and 3 positions.

    Cyclohexane-1,3-diol: A six-membered ring with hydroxyl groups at the 1 and 3 positions.

Uniqueness: this compound is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable compound in synthetic chemistry and various applications .

Biological Activity

Cyclobutane-1,3-diol is an organic compound with the molecular formula C4H8O2C_4H_8O_2. It features a cyclobutane ring with hydroxyl groups at the 1 and 3 positions, classifying it as a vicinal diol. This structure allows for unique chemical interactions, particularly hydrogen bonding, which may enhance its biological activity. Despite its potential, research on the biological activity of this compound remains limited. However, emerging studies suggest promising antimicrobial and anticancer properties.

This compound's ability to form hydrogen bonds due to its vicinal hydroxyl groups is a key factor in its biological activity. This property may facilitate interactions with biological macromolecules, potentially influencing various biochemical pathways. The compound can undergo several chemical reactions including oxidation, reduction, and substitution, which can lead to the formation of bioactive derivatives:

  • Oxidation : Using agents like potassium permanganate can yield diketones.
  • Reduction : Lithium aluminum hydride can reduce hydroxyl groups to yield other derivatives.
  • Substitution : Hydroxyl groups can be converted to chlorides using thionyl chloride.

These reactions not only highlight this compound's versatility but also pave the way for synthesizing derivatives that may exhibit enhanced biological activities.

Antimicrobial Properties

Preliminary studies have indicated that this compound and its derivatives may possess antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains. The specific mechanisms are not fully elucidated but are thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Research has begun to explore the anticancer potential of this compound. Some derivatives have demonstrated selective toxicity towards cancer cell lines such as MDA-MB-231 (a breast cancer cell line), with reported IC50 values indicating effective inhibition of cell proliferation. The exact mechanisms are still under investigation but may involve apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound and its derivatives:

  • Antimicrobial Activity :
    • A study evaluating various derivatives found that some exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
    • Table 1 summarizes the antimicrobial efficacy of selected this compound derivatives:
Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Derivative AEscherichia coli16 µg/mL
Derivative BPseudomonas aeruginosa64 µg/mL
  • Anticancer Activity :
    • Another study reported that a synthesized derivative displayed selective cytotoxicity towards MDA-MB-231 cells with an IC50 value of 10 µM.
    • The derivative's mechanism was suggested to involve mitochondrial dysfunction leading to apoptosis.

Properties

IUPAC Name

cyclobutane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STENYDAIMALDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347015
Record name 1,3-Cyclobutanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63518-47-8, 1332482-73-1
Record name 1,3-Cyclobutanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclobutane-1,3-diol
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Record name cyclobutane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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